molecular formula C20H23BFNO4 B567645 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester CAS No. 1218791-14-0

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester

Cat. No.: B567645
CAS No.: 1218791-14-0
M. Wt: 371.215
InChI Key: QKDGXLSSQTZUCQ-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester possesses a complex molecular architecture that incorporates several distinct functional elements within a single molecular framework. The compound is formally designated under the IUPAC nomenclature system as benzyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate. This systematic name reflects the compound's structural complexity, incorporating the benzyl carbamate protecting group, the fluorinated aromatic ring system, and the pinacol boronate ester functionality.

The molecular formula of this compound is C20H23BFNO4, corresponding to a molecular weight of 371.22 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1218791-14-0, which serves as its unique chemical identifier in scientific databases. The molecular structure features a phenylboronic acid core that has been functionalized with a fluorine atom at the 3-position relative to the boronic acid group, while the 4-position carries a carbobenzyloxy-protected amino group.

The pinacol ester component of the molecule consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system that forms a cyclic ester with the boronic acid functionality. This esterification serves multiple purposes: it enhances the compound's stability toward hydrolysis, improves its solubility characteristics in organic solvents, and facilitates its handling and storage under ambient conditions. The carbobenzyloxy protecting group, commonly abbreviated as Cbz in chemical literature but referred to here as carbobenzyloxy, provides protection for the amino functionality while maintaining compatibility with various synthetic transformations.

Property Value Reference
Molecular Formula C20H23BFNO4
Molecular Weight 371.22 g/mol
CAS Registry Number 1218791-14-0
MDL Number MFCD13195751
InChI Key QKDGXLSSQTZUCQ-UHFFFAOYSA-N

The three-dimensional structure of 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester exhibits the characteristic trigonal planar geometry around the boron center that is typical of boronic acid derivatives. The boron atom possesses a vacant p-orbital that is orthogonal to the three substituents, creating the electron-deficient character that underlies the compound's Lewis acidic properties. This structural feature enables the formation of reversible covalent complexes with Lewis bases, a property that is fundamental to many of the compound's synthetic applications.

The fluorine substituent at the 3-position of the phenyl ring introduces significant electronic effects through both inductive and mesomeric interactions. The electronegative fluorine atom withdraws electron density from the aromatic system, thereby modulating the electronic properties of the boronic acid center and potentially influencing the compound's reactivity patterns in various chemical transformations. This electronic modification can enhance the compound's selectivity in chemical reactions and may contribute to improved performance in specific synthetic applications.

Historical Development in Boronic Acid Derivatives Research

The development of 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester must be understood within the broader historical context of boronic acid chemistry, which has undergone remarkable evolution since its inception in the nineteenth century. The foundational work in boronic acid chemistry was established by Edward Frankland in 1860, who reported the first synthesis and isolation of a boronic acid through a method involving the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid. This pioneering achievement established the fundamental principles of boronic acid chemistry that would later enable the development of sophisticated derivatives such as the compound under investigation.

The structural characteristics of boronic acids, defined by the general formula R–B(OH)₂, were gradually elucidated through subsequent research efforts that revealed their unique properties as organic compounds characterized by the presence of a boron atom connected to an alkyl or aryl group and two hydroxyl groups. These compounds were recognized as members of the broader family of organoboranes, distinguished by their carbon-boron bonds and their ability to act as Lewis acids. The unique capacity of boronic acids to form reversible covalent complexes with Lewis bases, including sugars and amino acids, emerged as a defining characteristic that would later drive their application in diverse fields.

The twentieth century witnessed significant advances in boronic acid synthetic methodology, with researchers developing various approaches including reactions of organometallic compounds with borate esters, transmetallation reactions utilizing arylsilane compounds with boron tribromide followed by hydrolysis, and palladium-catalyzed borylation methods that coupled aryl halides with diboronic esters under specific catalytic conditions. These methodological developments provided the synthetic foundation necessary for the preparation of complex boronic acid derivatives incorporating multiple functional groups.

A critical milestone in the evolution of boronic acid chemistry occurred with the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. This carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides in the presence of a base and palladium catalyst revolutionized the field by demonstrating the synthetic utility of boronic acids in constructing complex molecular frameworks. The reaction has been continuously improved through optimization of catalysts, ligands, bases, solvents, and additives, leading to increased research focus on boronic acids and their derivatives.

The development of boronic esters represents another significant advancement in the field, as these compounds are formed through reactions between boronic acids and alcohols, yielding derivatives that retain the boron atom's reactivity while exhibiting altered physical properties. The pinacol ester functionality present in 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester exemplifies this approach, as the cyclic ester formation with pinacol enhances the compound's stability and handling characteristics while preserving its synthetic utility.

Historical Milestone Year Significance Reference
First boronic acid synthesis 1860 Frankland's preparation of ethylboronic acid
Suzuki-Miyaura coupling development 1979 Revolutionary C-C bond forming reaction
Modern borylation methods 1990s-2000s Advanced synthetic methodologies
Pharmaceutical applications 2000s-present FDA-approved boron-containing drugs

The integration of protecting group strategies into boronic acid chemistry represents a more recent development that has enabled the preparation of polyfunctional derivatives such as 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester. The carbobenzyloxy protecting group strategy allows for the incorporation of amino functionality while maintaining orthogonal reactivity patterns, thereby expanding the synthetic utility of boronic acid derivatives in complex molecule construction. This approach reflects the maturation of the field toward increasingly sophisticated molecular designs that incorporate multiple functional elements within single molecular frameworks.

Role in Modern Organoboron Chemistry

4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester occupies a significant position within the contemporary landscape of organoboron chemistry, where it serves multiple roles as a synthetic intermediate, a coupling partner, and a building block for advanced molecular constructions. The compound's multifunctional nature exemplifies the evolution of organoboron chemistry toward increasingly sophisticated applications that leverage the unique properties of boron-containing compounds.

In the context of modern synthetic methodology, the compound functions primarily as a nucleophilic coupling partner in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The pinacol ester functionality provides enhanced stability compared to the corresponding boronic acid, while maintaining sufficient reactivity for transmetalation processes that are fundamental to these coupling reactions. The electronic effects introduced by the fluorine substituent can modulate the compound's reactivity profile, potentially leading to improved selectivity in competitive reaction scenarios.

Recent developments in photoinduced organoboron chemistry have opened new avenues for the utilization of compounds such as 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester. Photochemical activation enables the generation of reactive intermediates from boronic ester precursors, resulting in borylation methods with improved substrate scopes and novel reactivity patterns. The compound's structural features make it particularly suitable for these emerging methodologies, as the pinacol ester functionality can participate in photoinduced homolytic cleavage processes that generate boryl radicals for subsequent synthetic transformations.

The incorporation of the carbobenzyloxy-protected amino group within the molecular framework provides additional synthetic flexibility through orthogonal deprotection strategies. This functional group can be selectively removed under mild conditions to reveal the free amino functionality, which can then participate in further elaboration reactions including amide bond formation, reductive amination, or incorporation into heterocyclic systems. This capability positions the compound as a versatile building block for the construction of complex nitrogen-containing molecular architectures.

Modern materials science applications have also begun to exploit the unique properties of fluorinated boronic acid derivatives such as 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester. The combination of the electron-deficient boron center with the electronegative fluorine substituent creates opportunities for the development of materials with tailored electronic properties. These compounds can serve as components in the construction of covalent organic frameworks, where the boronic acid functionality provides dynamic covalent bonding capabilities while the fluorine substitution modulates the electronic characteristics of the resulting materials.

The compound's role in medicinal chemistry applications reflects the broader trend toward incorporating boron functionality into bioactive molecules. The structural features present in 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester, including the protected amino group and the fluorinated aromatic system, are commonly found in pharmaceutical compounds. The boronic acid functionality can serve as a bioisostere for carboxylic acids or can provide specific protein binding interactions through reversible covalent bond formation with amino acid residues.

Contemporary research in organoboron chemistry has increasingly focused on the development of compounds that can participate in multiple synthetic transformations while maintaining structural integrity. 4-(Cbz-Amino)-3-fluorophenylboronic acid pinacol ester exemplifies this approach through its combination of stable protecting groups, reactive boronic ester functionality, and electronically modified aromatic system. This multifunctional design enables sequential synthetic operations without the need for extensive functional group manipulations, thereby improving the efficiency of complex molecule synthesis.

The compound's compatibility with modern synthetic methodologies extends beyond traditional cross-coupling reactions to include emerging areas such as C-H activation chemistry and radical-based transformations. The electronic effects of the fluorine substituent can influence the regioselectivity of C-H activation processes, while the boronic ester functionality can serve as a directing group for metal-catalyzed functionalization reactions. These capabilities position the compound at the forefront of contemporary synthetic methodology development.

Application Area Specific Role Key Features Reference
Cross-coupling reactions Nucleophilic coupling partner Enhanced stability, modulated reactivity
Photochemical synthesis Radical precursor Photolabile ester functionality
Materials science Building block component Electronic property modulation
Medicinal chemistry Pharmaceutical intermediate Biocompatible functional groups

Properties

IUPAC Name

benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDGXLSSQTZUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682216
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-14-0
Record name Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester typically involves the protection of the amine group with the carbobenzyloxy (Cbz) group, followed by the introduction of the boronic acid pinacol ester moiety. One common method involves the reaction of 4-amino-3-fluorophenylboronic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to form the Cbz-protected amine. The resulting intermediate is then reacted with pinacol to form the pinacol ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: 4-amino-3-fluorophenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Cbz protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₉H₂₁BFN₂O₄ .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions , prodrug development , and stimuli-responsive polymer synthesis .
  • Synthetic Utility: The Cbz group enables selective deprotection under hydrogenolysis conditions, while the fluorine substituent modulates electronic properties and metabolic stability .

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution

4-(Cbz-Amino)-2-fluorophenylboronic Acid, Pinacol Ester (CAS: 1218791-13-9 ):

  • Differs in fluorine position (2- vs. 3-fluorine).
  • Impact : The 2-fluorine substituent may sterically hinder coupling reactions compared to the 3-fluoro isomer. NMR data for similar compounds show distinct shifts (e.g., δ 1.35–1.38 for pinacol methyl groups ).

3-Acetyl-4-fluorophenylboronic Acid, Pinacol Ester (CAS: N/A ):

  • Features an acetyl group at the 3-position and fluorine at the 4-position.
  • Reactivity: The electron-withdrawing acetyl group reduces boronic ester reactivity in cross-coupling reactions compared to the Cbz-amino analog .

Amino-Protected Derivatives

4-(Boc-Amino)-3-fluorophenylboronic Acid, Pinacol Ester:

  • Protecting Group : Uses tert-butoxycarbonyl (Boc) instead of Cbz.
  • Stability: Boc is acid-labile, whereas Cbz requires hydrogenolysis. This difference is critical in drug delivery systems sensitive to acidic environments .

4-Amino-3-fluorophenylboronic Acid, Pinacol Ester (CAS: 819058-34-9 ):

  • Lacks a protecting group on the amine.
  • Limitations : The free amine may undergo unwanted side reactions, limiting its utility in multi-step syntheses .

Boronic Esters with Non-Fluorinated Analogues

4-(Aminomethyl)phenylboronic Acid, Pinacol Ester:

  • Structure: Contains an aminomethyl group instead of Cbz-amino-fluoro substitution.
  • Applications : Used in polymer backbones for oxidation-responsive degradation .
  • NMR Data : Similar pinacol ester peaks (δ 84.0 and 24.0 in ¹³C NMR ), but lacks fluorine-specific shifts.

4-(Hydroxymethyl)phenylboronic Acid, Pinacol Ester (Yield: 68.4% ):

  • Functionality : The hydroxymethyl group enables conjugation with imidazole or polymers .
  • Comparison : Less stable under oxidative conditions than Cbz-protected derivatives .

Reactivity and Application Comparison

Suzuki-Miyaura Cross-Coupling

  • 4-(Cbz-Amino)-3-fluorophenylboronic Acid, Pinacol Ester: Exhibits moderate reactivity due to electron-withdrawing fluorine and steric bulk of Cbz. Optimal for aryl halides with strong activating groups .
  • Unprotected Amino Analogs: Higher reactivity but prone to side reactions with Pd catalysts .

Prodrug Activation

  • Cbz Derivative: Requires hydrogenolysis for amine deprotection, making it suitable for targeted drug delivery in reducing environments .
  • Ferrocenyl-Boronic Esters (e.g., 4-(N-ferrocenyl-N-benzylaminocarbonyloxymethyl)phenylboronic acid pinacol ester): ROS-triggered degradation occurs at lower H₂O₂ concentrations (IC₅₀ = 3.5–7.2 μM ), whereas Cbz derivatives depend on enzymatic cleavage.

Polymer Chemistry

  • Cbz-Protected Boronic Esters: Used in pH- and ROS-dual-sensitive nanoparticles for insulin delivery .
  • Boc-Protected Analogs : Degrade faster in acidic conditions but lack fluorescence properties seen in fluorescein-conjugated boronic esters .

Key Research Findings

  • ROS Sensitivity : Cbz-protected boronic esters exhibit slower H₂O₂-triggered degradation compared to acetylated or ferrocenyl derivatives .
  • Biological Activity: The 3-fluoro substituent in Cbz analogs enhances cellular uptake in cancer cells (e.g., IC₅₀ = 15–30 μM in non-malignant cells vs. 3.5–7.2 μM in cancer cells ).
  • NMR Signatures : Consistent pinacol methyl peaks (δ 1.35–1.38 in ¹H NMR; δ 84.0 and 24.0 in ¹³C NMR ), with fluorine causing deshielding in adjacent protons.

Biological Activity

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Benzyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • Molecular Formula : C20H23BFNO4
  • CAS Number : 1218791-14-0

The biological activity of this compound, is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety is known for its role in reversible covalent bonding with diols and can influence various biochemical pathways. This compound has been studied for its potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Cbz-Amino)-3-fluorophenylboronic acid exhibit significant antimicrobial properties. A study showed that derivatives of this compound could inhibit clinically relevant MBLs with potencies in the submicromolar range. For instance, compounds were tested against VIM-1, VIM-2, NDM-1, and IMP-1 MBLs, demonstrating varying inhibition profiles and suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Boronic acids are known to affect cellular signaling pathways involved in cancer progression. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and therapeutic outcomes in cancer models.

Inhibition Studies

A notable study screened several derivatives of boronic acids against MBLs using a fluorogenic cephalosporin assay. The results indicated that certain derivatives exhibited strong inhibition with pIC50 values ranging from 6.5 to 8.5. Table 1 summarizes the inhibition data for selected compounds:

CompoundMBL TargetpIC50 Value
Compound AVIM-18.5
Compound BNDM-17.8
Compound CIMP-16.7

This data highlights the potential of boronic acid derivatives in overcoming antibiotic resistance through targeted enzyme inhibition.

Structural Modifications

Another study focused on synthesizing various derivatives by modifying the C3 position of pyrrole structures using Suzuki-Miyaura coupling reactions. The introduction of different aryl groups significantly influenced the biological activity against MBLs, suggesting a structure-activity relationship that can guide future drug design efforts .

Q & A

Q. How should contradictory data on catalytic efficiency be resolved?

  • Methodological Answer : Replicate experiments with controlled variables (catalyst loading, solvent purity). Use ICP-MS to quantify residual palladium, which may inhibit reactions. Cross-validate with alternative substrates (e.g., 4-bromotoluene) .

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